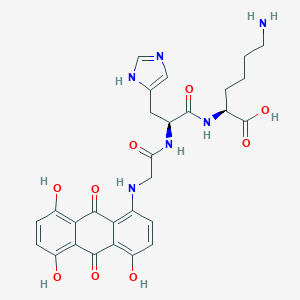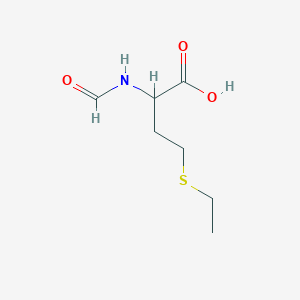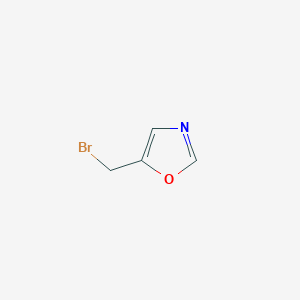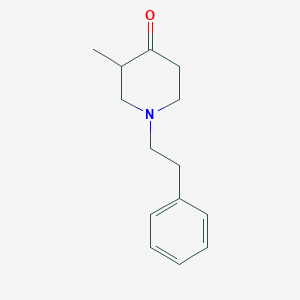
3-Methyl-1-(2-phenylethyl)piperidin-4-one
説明
The compound "3-Methyl-1-(2-phenylethyl)piperidin-4-one" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their presence in various pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related piperidine compounds involves various strategies. For instance, the synthesis of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides involves the preparation of four stereoisomers from optically active intermediates, with the configuration of the phenylethyl 2-carbon determined by X-ray analysis . Another example is the synthesis of a novel piperidin-4-one derivative through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Additionally, the 1,3-dipolar cycloaddition reaction of tetrahydropyridines with organic azides has been used to synthesize piperidylidene-2-sulfonamides .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of piperidine derivatives. For example, the crystal structure of a novel piperidin-4-one derivative was studied, revealing interactions between molecules through various intermolecular forces . The molecular structure of another derivative, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, was reported to form H-bonded dimers stabilized by C-H...π and C-H...O interactions .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. The 1,3-dipolar cycloaddition with organic azides to form sulfonamides is one such reaction . Nitration and subsequent reduction reactions have also been employed to modify the structure of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be characterized using spectroscopic methods and quantum chemical studies. For instance, NMR and IR spectroscopy were used to characterize a new molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, revealing interesting aspects such as chair conformation and restricted rotation of phenyl groups . Density Functional Theory (DFT) calculations, along with spectroscopic data, provide insights into the molecular geometry, hyperpolarizability, and molecular electrostatic potential of these compounds .
科学的研究の応用
Chemistry and Pharmacology of Stereoisomers
3-Methyl-1-(2-phenylethyl)piperidin-4-one belongs to a class of compounds with significant pharmacological interest. A comprehensive review on Ohmefentanyl, a compound structurally related to 3-Methyl-1-(2-phenylethyl)piperidin-4-one, highlights its unique activity within the 4-anilidopiperidine class of opiates. This review details the chemistry and pharmacology of Ohmefentanyl stereoisomers, including their synthesis, biological activity, and potential as molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).
Ligand Evaluation for D2-like Receptors
Further research into the pharmacophoric groups of arylcycloalkylamines, which include compounds like 3-Methyl-1-(2-phenylethyl)piperidin-4-one, has shown their role in improving the potency and selectivity of synthesized agents at D2-like receptors. This work indicates the potential of such compounds in developing antipsychotic agents and highlights the significance of structural modifications in enhancing receptor affinity and selectivity (Sikazwe et al., 2009).
Inhibition of Cytochrome P450 Isoforms
Research into the inhibition of cytochrome P450 isoforms by various chemical inhibitors, including compounds structurally similar to 3-Methyl-1-(2-phenylethyl)piperidin-4-one, underscores the importance of specific inhibitors in studying drug metabolism and predicting drug-drug interactions. This research provides insight into the selectivity of chemical inhibitors and their role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Antineoplastic Agent Development
A review focusing on the discovery and investigation of various compounds as potential antineoplastic agents over the last 15 years illustrates the significant cytotoxic properties of certain molecules, including those related to 3-Methyl-1-(2-phenylethyl)piperidin-4-one. This body of work demonstrates the therapeutic potential of these compounds in cancer treatment, highlighting their ability to induce apoptosis and affect mitochondrial functions (Hossain et al., 2020).
Synthesis and Evaluation of Spiropiperidines
The synthesis and evaluation of spiropiperidines, a category encompassing compounds like 3-Methyl-1-(2-phenylethyl)piperidin-4-one, have been reviewed to explore their role in drug discovery. This research outlines various strategies for constructing spiropiperidines and their application in creating novel therapeutic agents, signifying the importance of this structural motif in medicinal chemistry (Griggs et al., 2018).
Safety And Hazards
将来の方向性
While specific future directions for 3-Methyl-1-(2-phenylethyl)piperidin-4-one are not mentioned in the search results, it is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
特性
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKVRCSKRJSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342337 | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
CAS RN |
82003-82-5, 129164-39-2 | |
| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



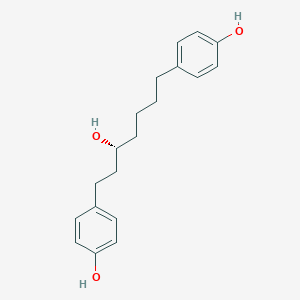
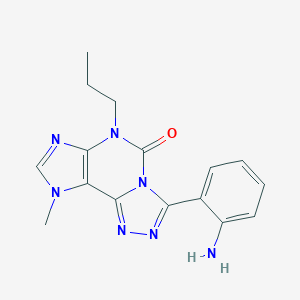
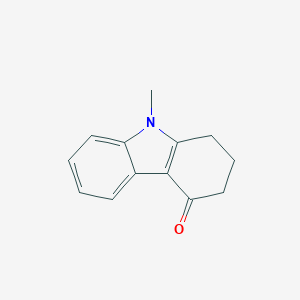
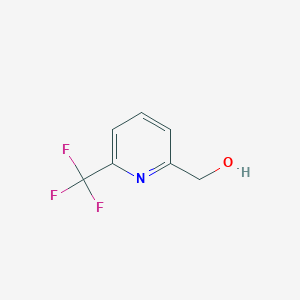
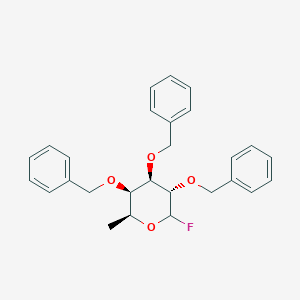
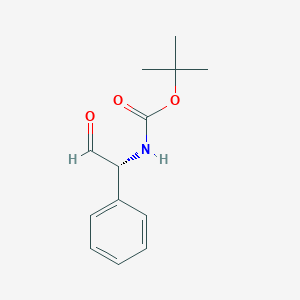
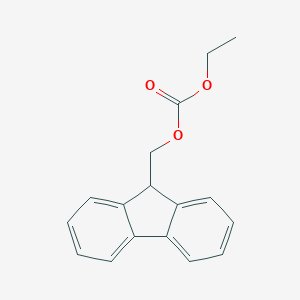
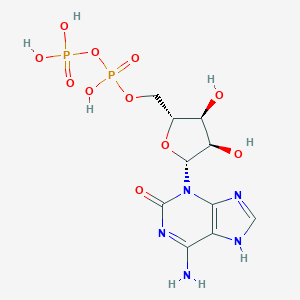
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
